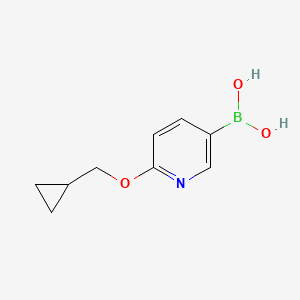

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVJFCKZJMJNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681750 | |

| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028749-31-6 | |

| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Borylation of Halogenated Pyridine Precursors

- Starting Material : 3-Bromopyridine derivative bearing the 6-(cyclopropylmethoxy) substituent.

- Reagents and Conditions :

- Use of bis(pinacolato)diboron or other boron sources.

- Catalysis by palladium complexes (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands).

- Base such as potassium acetate or potassium carbonate.

- Solvent: Typically dioxane or DMF, under inert atmosphere and elevated temperature (80–110 °C).

- Mechanism : Palladium-catalyzed oxidative addition of the aryl bromide, transmetallation with boron reagent, and reductive elimination to form the boronate ester intermediate, which is subsequently hydrolyzed to the boronic acid.

This method is favored for its directness and relatively mild conditions, allowing for functional group tolerance.

Lithiation Followed by Boronation

- Starting Material : 6-(Cyclopropylmethoxy)pyridine.

- Reagents and Conditions :

- Directed ortho-lithiation at the 3-position using n-butyllithium at low temperature (-78 °C).

- Quenching with trialkyl borates such as triisopropyl borate.

- Acidic work-up to yield the boronic acid.

- Mechanism : Metalation of the pyridine ring at the 3-position, nucleophilic attack on borate ester, followed by hydrolysis.

Detailed Preparation Procedure Example

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 6-(Cyclopropylmethoxy)-3-bromopyridine | Bromination of 6-(Cyclopropylmethoxy)pyridine using NBS or similar brominating agent | Aryl bromide intermediate |

| 2 | Palladium-catalyzed borylation | Pd(PPh₃)₄ (5 mol%), bis(pinacolato)diboron, KOAc, dioxane, 90 °C, 12 h | Formation of pinacol boronate ester derivative |

| 3 | Hydrolysis of boronate ester | Acidic aqueous work-up (e.g., HCl in water/THF) | Conversion to this compound |

This sequence is adapted from standard literature procedures for pyridine boronic acid derivatives.

Analytical and Purity Considerations

Stability Notes : Boronic acids can undergo dehydration to boroxines; thus, storage under inert atmosphere and low humidity is recommended.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-catalyzed borylation | 6-(Cyclopropylmethoxy)-3-bromopyridine | Pd catalyst, bis(pinacolato)diboron, base | 80–110 °C, inert atmosphere | Direct, high regioselectivity, mild conditions | Requires pre-halogenated substrate, palladium cost |

| Directed lithiation and boronation | 6-(Cyclopropylmethoxy)pyridine | n-Butyllithium, triisopropyl borate | Low temperature (-78 °C), inert atmosphere | Regioselective, avoids halogenation step | Sensitive to moisture, requires cryogenic conditions |

Research Findings and Optimization

- The palladium-catalyzed borylation route has been optimized for yield and purity by varying ligand types and bases, with triphenylphosphine ligands providing good turnover.

- Directed lithiation methods require stringent temperature control to prevent side reactions such as over-lithiation or ring-metalation at undesired positions.

- Recent studies suggest that microwave-assisted borylation can reduce reaction times significantly while maintaining yields, although this is less documented for this specific compound.

Análisis De Reacciones Químicas

Types of Reactions: (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of pyridine alcohols or phenols.

Reduction: Formation of borane or boronate esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction:

The primary application of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid lies in its role as a versatile building block in organic synthesis. It facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction, allowing for the construction of complex organic molecules. This reaction is crucial in synthesizing pharmaceuticals and agrochemicals, enabling the development of new compounds with desired biological activities .

Potential Drug Development:

Research indicates that this compound may have therapeutic potential in treating various diseases due to its ability to inhibit specific biological pathways. For instance, it has been investigated for its role in developing inhibitors targeting the polyketide synthase Pks13 enzyme, which is essential for the survival of Mycobacterium tuberculosis. The compound's modifications have shown promising results in enhancing potency against this target .

Case Study: Antitubercular Activity

In a screening campaign involving over 150,000 compounds, derivatives of this compound were identified as potential inhibitors of Pks13. These compounds demonstrated significant efficacy in both in vitro assays and murine models of tuberculosis infection, highlighting their potential as lead candidates for further development .

Material Science

Advanced Materials Development:

Beyond pharmaceuticals, this compound is also utilized in creating advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials that require specific mechanical or chemical properties. This application is particularly relevant in industries focusing on high-performance materials for electronics and coatings .

Biological Applications

Calcium Homeostasis Modulation:

Research has indicated that boronic acids can modulate calcium homeostasis within cells. Compounds like this compound may influence intracellular calcium levels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release. This property positions the compound as a candidate for addressing cardiovascular diseases and other disorders related to calcium signaling .

Mecanismo De Acción

The mechanism of action of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The reactivity and applications of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related pyridinyl boronic acids:

Table 1: Structural and Physical Properties of Selected Pyridinyl Boronic Acids

Reactivity in Cross-Coupling Reactions

- Steric Effects : The cyclopropylmethoxy group in the target compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., ethoxy or methoxy). This may reduce reaction rates in Suzuki couplings but improve selectivity for less accessible coupling sites .

- In contrast, electron-withdrawing groups (e.g., trifluoromethyl in CAS 1429874-11-2) can polarize the boronic acid, accelerating transmetallation steps .

- Yield Trends : For example, (6-fluoropyridin-3-yl)boronic acid achieved a 44% yield in a coupling reaction (), while 3-pyridyl boronic acid yielded 37% under similar conditions (). The target compound’s performance may vary depending on steric and electronic factors.

Actividad Biológica

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H12BNO3. It features a pyridine ring substituted with a cyclopropylmethoxy group at the 6-position and a boronic acid group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds. This reaction involves coupling aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The unique structure of this compound enhances its reactivity and selectivity in these reactions, allowing for the synthesis of complex organic molecules that may exhibit significant biological activity.

Anticancer Potential

Research indicates that boronic acids, including this compound, may exhibit anticancer properties by interacting with various biological targets such as proteasomes and other enzymes. These interactions can inhibit cancer cell proliferation and promote apoptosis. Studies have shown that certain boronic acids can selectively inhibit tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropylmethoxy group or the pyridine ring can significantly influence its potency and selectivity against specific targets. For instance, alterations that enhance lipophilicity or improve binding affinity to target proteins may lead to increased efficacy in therapeutic applications .

Case Studies

- Inhibition of Enzymatic Activity : A study screened a library of compounds including this compound against M. tuberculosis Pks13 TE domain. The compound showed promising inhibitory activity, highlighting its potential as a lead compound for developing new tuberculosis treatments .

- Antitumor Activity : In vitro assays demonstrated that certain modifications to boronic acids can enhance their cytotoxic effects on cancer cell lines. Compounds similar to this compound have been shown to induce apoptosis in breast cancer cells when combined with standard chemotherapeutics like doxorubicin, suggesting synergistic effects that could improve treatment outcomes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H12BNO3 |

| Molecular Weight | 179.01 g/mol |

| Solubility | Soluble in organic solvents |

| Key Reaction | Suzuki-Miyaura Cross-Coupling |

| Biological Activity | Effect |

|---|---|

| Anticancer Potential | Inhibits tumor growth |

| Antimicrobial Activity | Active against certain pathogens |

Q & A

Q. What are the recommended synthetic routes for preparing (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid?

Methodological Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it has been used with palladium catalysts (e.g., Pd(Ph₃P)₄) and bases (e.g., K₂CO₃) in a dioxane/water solvent system at elevated temperatures (90°C) . Precursor steps may involve halogenated pyridine derivatives (e.g., bromo- or iodo-substituted intermediates) coupled with cyclopropylmethoxy groups. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How should this boronic acid be stored to ensure stability?

Methodological Answer: Store under inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidation . Use airtight containers to minimize exposure to moisture, as boronic acids are prone to forming boroxines under dehydrating conditions . Stability testing via periodic HPLC or NMR analysis is recommended for long-term storage .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can confirm structure and purity. For example, ¹¹B NMR typically shows a peak near δ 28–30 ppm for boronic acids .

- HPLC: Retention times under specific conditions (e.g., SMD-TFA05 or SQD-FA05) provide purity validation .

- Mass Spectrometry: LCMS (e.g., m/z 366 [M+H]⁺ in related analogs) helps verify molecular weight .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Engineering Controls: Use fume hoods to prevent inhalation of fine particles .

- Emergency Protocols: For skin contact, rinse immediately with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki couplings involving this boronic acid?

Methodological Answer:

- Catalyst Selection: Pd(Ph₃P)₄ or PdCl₂(dppf) are effective for aryl coupling. Catalyst loading (1–5 mol%) and ligand-to-metal ratios should be optimized .

- Solvent Systems: Biphasic solvents (e.g., dioxane/water) enhance solubility of inorganic bases (e.g., K₂CO₃) and improve reaction efficiency .

- Temperature Control: Gradual heating (e.g., 80–90°C) minimizes side reactions like protodeboronation .

Q. What strategies mitigate boroxine formation during synthesis or storage?

Methodological Answer:

- Hydration Control: Add stoichiometric water or hydrate salts (e.g., MgSO₄·7H₂O) to suppress boroxine (cyclic trimer) formation .

- Inert Storage: Use desiccants (e.g., molecular sieves) in storage vials under nitrogen .

- Characterization: Monitor via ¹¹B NMR; boroxines exhibit distinct δ 28–30 ppm shifts compared to free boronic acids .

Q. How can side reactions (e.g., protodeboronation) be minimized in acidic or aqueous conditions?

Methodological Answer:

- pH Buffering: Maintain neutral to slightly basic conditions (pH 7–9) using phosphate or carbonate buffers .

- Protecting Groups: Temporarily protect the boronic acid as a trifluoroborate salt to enhance stability in aqueous media .

- Low-Temperature Reactions: Conduct reactions at ≤50°C to reduce decomposition rates .

Q. What are the applications of this compound in multi-step synthesis of pharmaceuticals?

Methodological Answer: It serves as a key intermediate in synthesizing bioactive molecules, such as hypoxia-inducible factor (HIF) inhibitors. For example, it has been coupled with trifluoromethyl-substituted pyridines to generate bicyclic analogs via sequential Suzuki coupling and reduction steps . The boronic acid’s electron-rich pyridine moiety enhances reactivity in aryl-aryl bond formation .

Q. How can impurities or by-products be identified and removed during purification?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water for high-resolution separation .

- Spectroscopic Analysis: LCMS and HRMS differentiate by-products (e.g., dehalogenated or dimerized species) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.